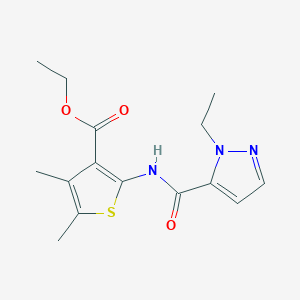

ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

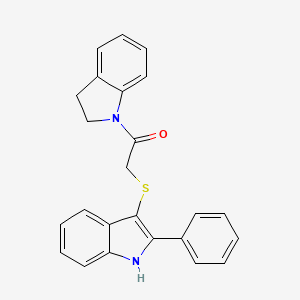

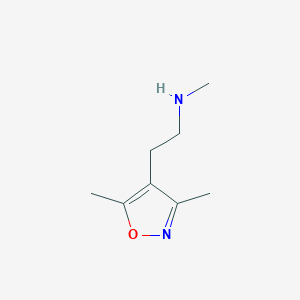

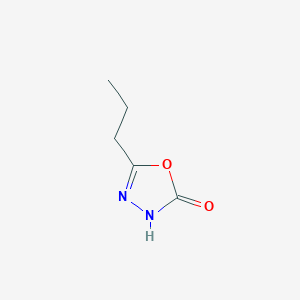

The compound “ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate” is a complex organic molecule that contains several functional groups. It has an ethyl group, a pyrazole ring, a carboxamide group, a thiophene ring, and a carboxylate ester group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring and the thiophene ring would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carboxamide and carboxylate ester groups could be hydrolyzed, and the pyrazole ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Chemical Synthesis and Mechanistic Insights

- The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement followed by N-formylation, leading to the synthesis of specific formamides. This study provides insights into the reaction mechanism through HPLC/MS analysis (Ledenyova et al., 2018).

Structural Analysis and Crystallography

- The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction. This study detailed the geometric configuration of the molecule and its intermolecular interactions, contributing to the understanding of its structural properties (Zhou et al., 2017).

Potential Agricultural Applications

- Research identified pyrazinamide (PZA) and its derivatives as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. By suppressing the activity of ACC oxidase, these compounds could serve as regulators of plant metabolism, particularly in ethylene biosynthesis, which has implications for postharvest loss reduction (Sun et al., 2017).

Corrosion Inhibition

- Pyrazole-type organic compounds have been investigated for their effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions. This research has implications for industrial applications where corrosion resistance is critical (Tebbji et al., 2005).

Advanced Materials and Polymer Synthesis

- Studies on the copolymerization of pyrazole-containing ligands have led to the development of ion-exchange resins with high conversion rates. This research may pave the way for the creation of materials with specific metal-ion binding capacities, useful in various industrial processes (Berkel & Sherrington, 1996).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-5-18-11(7-8-16-18)13(19)17-14-12(15(20)21-6-2)9(3)10(4)22-14/h7-8H,5-6H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHDBRPHUZTUEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(tert-butyl)-3-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2722484.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B2722485.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2722486.png)

![3-[(2-methyl-1H-indol-3-yl)(oxo)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2722493.png)

![6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2722497.png)

![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2722498.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2722500.png)

![ethyl 2-(3-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2722502.png)